2-Hydroxy-1-(piperidin-1-yl)propan-1-one

Description

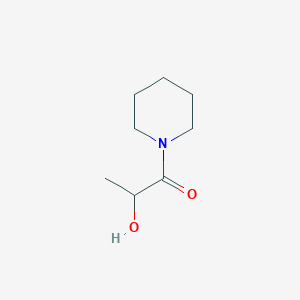

2-Hydroxy-1-(piperidin-1-yl)propan-1-one is a ketone derivative featuring a piperidine ring substituted at the 1-position of a propan-1-one backbone, with a hydroxyl group at the 2-position. This structural motif is significant in medicinal chemistry due to the piperidine moiety’s role in enhancing bioavailability and modulating receptor interactions.

Propriétés

Numéro CAS |

19737-10-1 |

|---|---|

Formule moléculaire |

C8H15NO2 |

Poids moléculaire |

157.21 g/mol |

Nom IUPAC |

2-hydroxy-1-piperidin-1-ylpropan-1-one |

InChI |

InChI=1S/C8H15NO2/c1-7(10)8(11)9-5-3-2-4-6-9/h7,10H,2-6H2,1H3 |

Clé InChI |

FQHZYZUCTQHOSA-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)N1CCCCC1)O |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Conditions and Optimization

-

Reactants : Hydroxypropanone (or its protected form), piperidine, and formaldehyde.

-

Solvent : Ethanol or methanol.

-

Temperature : Room temperature (25–30°C) with continuous stirring.

The hydroxyl group in hydroxypropanone enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by piperidine. Formaldehyde acts as the carbonyl activator, forming an iminium intermediate that stabilizes the transition state.

Alkylation of Piperidine Derivatives

Alkylation strategies, as demonstrated in fentanyl analog synthesis, provide another viable route. In a patent by EP2455377A1, piperidine derivatives were functionalized using chloroethyl alkylating agents under mild conditions. For this compound, this approach involves reacting piperidine with a hydroxyketone-bearing alkyl halide (e.g., 2-chloro-1-hydroxypropan-1-one).

Stepwise Alkylation Protocol

-

Substrate Preparation : 2-Hydroxypropan-1-one is treated with thionyl chloride to form 2-chloro-1-hydroxypropan-1-one.

-

Nucleophilic Substitution : Piperidine reacts with the chlorinated ketone in dichloromethane at 40–50°C.

-

Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction and chromatography.

Key Parameters :

-

Molar Ratio : 1:1.2 (piperidine to alkylating agent).

-

Reaction Time : 4–6 hours.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the aforementioned methods:

| Method | Reactants | Conditions | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|---|

| Mannich Reaction | Hydroxypropanone, piperidine, formaldehyde | Ethanol, 25°C, 12h | 65–70 | >90 | Requires formaldehyde handling |

| Alkylation | 2-Chloro-1-hydroxypropan-1-one, piperidine | DCM, 50°C, 6h | 55–60 | 85–90 | Chlorinated byproducts |

| Reductive Amination | 2-Hydroxypropan-1-one, piperidine, NaBH3CN | MeOH, pH 5, 24h | 60–65 | >95 | Sensitive to moisture |

Key Observations :

-

The Mannich reaction offers the highest yield but necessitates careful control of formaldehyde stoichiometry.

-

Alkylation, while straightforward, generates halogenated waste, complicating purification.

-

Reductive amination achieves excellent purity but requires anhydrous conditions.

Characterization and Quality Control

Synthetic batches of this compound must be validated using spectroscopic and chromatographic techniques:

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

For large-scale production, the Mannich reaction is preferred due to its compatibility with continuous-flow reactors. Key parameters for optimization include:

-

Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15) to minimize side reactions.

-

Solvent Recovery : Ethanol distillation and reuse to reduce costs.

-

Throughput : 10–15 kg/day achievable with automated systems.

Analyse Des Réactions Chimiques

Réactivité : Le 1-(pipéridin-1-yl)propan-2-one peut participer à diverses réactions chimiques :

Oxydation : Le groupe cétone est susceptible d'être oxydé, conduisant à la formation d'hydroxycétones correspondantes.

Réduction : La réduction du groupe carbonyle peut produire l'alcool correspondant.

Substitution : Le cycle pipéridine peut subir des réactions de substitution nucléophile.

Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO) ou l'acide chromique (HCrO) sont couramment utilisés.

Réduction : Le borohydrure de sodium (NaBH) ou l'hydrure de lithium et d'aluminium (LiAlH) peuvent réduire le groupe cétone.

Substitution : Les halogénoalcanes ou autres nucléophiles peuvent remplacer l'atome d'hydrogène sur le cycle pipéridine.

Produits majeurs : Les produits majeurs dépendent des conditions spécifiques de la réaction. L'oxydation produit des hydroxycétones, tandis que la réduction conduit à des alcools. Les réactions de substitution produisent divers dérivés pipéridine substitués.

4. Applications de la recherche scientifique

Le 1-(pipéridin-1-yl)propan-2-one trouve des applications dans :

Chimie médicinale : Il sert de bloc de construction pour la conception de composés pharmaceutiques.

Synthèse organique : Les chercheurs l'utilisent pour créer des molécules complexes.

Études biologiques : Il peut être utilisé comme sonde dans des essais biologiques.

5. Mécanisme d'action

Le mécanisme d'action du composé dépend de son application spécifique. Par exemple, en chimie médicinale, il pourrait agir comme un précurseur pour la synthèse de médicaments ou interagir avec des cibles biologiques.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Neuroprotective Effects : Research indicates that 2-Hydroxy-1-(piperidin-1-yl)propan-1-one exhibits neuroprotective properties. It has been studied for its potential to mitigate damage in models of cerebral ischemia, suggesting applications in treating conditions like stroke and neurodegenerative diseases such as Alzheimer's disease .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction. Its ability to interact with specific molecular targets makes it a candidate for further exploration in cancer therapeutics .

2. Pharmacology

- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, potentially affecting metabolic pathways relevant to various diseases. This characteristic is particularly important in the context of drug design aimed at treating conditions characterized by overactive enzymes .

- Receptor Interactions : Its structural features allow for interactions with various receptors, which could lead to the development of novel pharmacological agents targeting specific pathways involved in pain, inflammation, or neurodegeneration .

3. Industrial Applications

- Synthesis of Derivatives : this compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups enable the creation of derivatives with tailored properties for specific applications in pharmaceuticals or materials science .

Neuroprotective Activity

A notable case study demonstrated the neuroprotective effects of this compound in a mouse model of focal ischemia. The compound was administered intraperitoneally at various time points post-injury, showing significant reductions in cerebral infarction size compared to untreated controls. This suggests its potential utility in acute stroke management .

Anticancer Potential

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, treatment with varying concentrations resulted in dose-dependent decreases in cell viability, indicating its potential as an anticancer agent. Further investigation into its mechanism revealed activation of apoptotic pathways, underscoring its therapeutic promise .

Summary Table of Applications

| Application Area | Specific Applications | Research Findings |

|---|---|---|

| Medicinal Chemistry | Neuroprotection, Anticancer activity | Reduces infarct size; inhibits cancer cell growth |

| Pharmacology | Enzyme inhibition, Receptor interactions | Affects metabolic pathways; interacts with receptors |

| Industrial Chemistry | Synthesis of derivatives | Serves as a building block for complex molecules |

Mécanisme D'action

The compound’s mechanism of action depends on its specific application. For instance, in medicinal chemistry, it could act as a precursor for drug synthesis or interact with biological targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and synthesis or application

Notes:

- Positional Isomerism : The hydroxyl group’s placement (e.g., 2-hydroxy vs. 1-hydroxy on piperidine in ) significantly alters physicochemical properties. For instance, 1-Hydroxy-1-(piperidin-4-yl)propan-2-one has the same molecular formula as the target compound but distinct hydrogen-bonding capabilities due to hydroxyl positioning .

- Biological Activity: Phenoxyethyl-substituted analogs (e.g., ) demonstrate high synthetic yields (78%) and purity (>99%), suggesting robustness in scalable synthesis for therapeutic candidates. The amino-phenyl derivative exhibits stereochemical complexity, impacting receptor binding selectivity.

- Lipophilicity : Compounds like 2-(4-isobutylphenyl)-1-(piperidin-1-yl)propan-1-one incorporate aromatic groups, enhancing lipophilicity compared to the hydroxylated target compound, which may improve membrane permeability.

Pharmacological and Industrial Relevance

- Therapeutic Potential: Piperidine-containing analogs are prevalent in muscle relaxants (e.g., Tolperisone derivatives ) and enzyme inhibitors (e.g., palmitoylation inhibitors ).

- Antioxidant Applications : Coordination complexes with similar ligands (e.g., 1-(piperidin-1-yl)propane-1,2-dione derivatives ) exhibit antioxidant activity, suggesting avenues for the target compound’s derivatization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-1-(piperidin-1-yl)propan-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a piperidine moiety can react with a hydroxypropanone derivative under basic conditions. Optimization involves selecting solvents (e.g., DMF or THF) and catalysts (e.g., KCO) to minimize side reactions. Continuous flow reactors may enhance efficiency by reducing reaction times and by-products . Purity can be improved using column chromatography or recrystallization with ethanol/water mixtures.

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

- Methodological Answer : Structural validation requires a combination of:

- NMR Spectroscopy : H and C NMR to confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for N–CH) and hydroxypropanone backbone (δ ~4.2 ppm for –CH(OH)–) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (CHNO, exact mass 171.1259).

- X-ray Crystallography : For crystalline derivatives, SHELXL refinement can resolve bond lengths and angles (e.g., C=O at ~1.22 Å) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste Disposal : Classify as hazardous organic waste and dispose via certified facilities .

- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent spreading .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined using SHELX software, and what are common pitfalls?

- Methodological Answer : SHELXL is preferred for small-molecule refinement. Key steps include:

- Data Integration : Use SHELXCE to process diffraction data, ensuring completeness (>95%) and low R (<0.05).

- Model Building : Assign anisotropic displacement parameters to non-H atoms.

- Validation : Check for overfitting using R and resolve disorder with PART instructions. Common pitfalls include incorrect space group assignment and missed twinning .

Q. What pharmacological mechanisms are hypothesized for piperidine-containing ketones like this compound?

- Methodological Answer : Piperidine derivatives often target neurotransmitter receptors (e.g., σ or NMDA receptors). For anticonvulsant activity, in vivo models (e.g., maximal electroshock in rodents) assess seizure suppression at 30–300 mg/kg doses. Competitive binding assays (e.g., radioligand displacement) quantify affinity for specific receptors .

Q. How can researchers resolve contradictions in biological activity data for structurally similar analogs?

- Methodological Answer :

- Dose-Response Analysis : Confirm activity across multiple concentrations (e.g., IC curves).

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation).

- Computational Modeling : Molecular docking (AutoDock Vina) to compare binding poses and identify steric clashes or unfavorable interactions .

Q. What analytical methods are suitable for detecting impurities in this compound during drug development?

- Methodological Answer :

- HPLC-MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities.

- Threshold Setting : Follow ICH Q3A guidelines, where impurities >0.1% require identification .

- Case Study : A related impurity, 1-[3-(4-aminopyrazolo[3,4-d]pyrimidinyl)piperidin-1-yl]propan-1-one, was characterized using LC-QTOF-MS and NMR .

Q. How can enantiomeric purity of chiral derivatives be assessed, and what synthetic strategies prevent racemization?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects.

- Stereoselective Synthesis : Avoid acidic/basic conditions post-formation of stereocenters. Use enantiopure starting materials (e.g., (R)-piperidine) .

Q. What strategies validate the reproducibility of biological assays involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.